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Compound of Interest

Compound Name:

2-(3-

Methoxypropoxy)phenylboronic

acid

CAS No.: 1122568-12-0

Cat. No.: B1463809

Get Quote

Executive Summary & Strategic Analysis
Target Molecule: 2-(3-Methoxypropoxy)phenylboronic acid Application: Critical building

block for Suzuki-Miyaura cross-coupling reactions in medicinal chemistry, particularly for

introducing solubilizing ether side chains into biaryl scaffolds.

Synthesis Strategy: The synthesis of ortho-substituted phenylboronic acids presents specific

challenges due to steric hindrance and the potential for protodeboronation. While palladium-

catalyzed borylation (Miyaura) is a viable pathway, the Lithium-Halogen Exchange route is

selected here as the primary industrial and laboratory standard. This method offers superior

atom economy, lower raw material costs, and simplified purification compared to transition-

metal catalyzed routes for this specific substrate class.

The route consists of two high-fidelity chemical transformations:[1][2]

Williamson Ether Synthesis: Alkylation of 2-bromophenol to install the side chain.
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Cryogenic Borylation: Lithium-halogen exchange followed by electrophilic trapping with a

trialkyl borate.

Retrosynthetic Analysis
The retrosynthetic logic relies on the disconnection of the C-B bond and the C-O bond. The C-

B bond is most reliably formed via an organometallic intermediate (Aryl-Li) generated from the

corresponding aryl bromide. The ether linkage is established early to prevent chemoselectivity

issues with the boronic acid moiety.

2-(3-Methoxypropoxy)phenylboronic acid1-Bromo-2-(3-methoxypropoxy)benzene
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Figure 1: Retrosynthetic disconnection showing the linear assembly from commercially

available 2-bromophenol.

Detailed Experimental Protocol
Stage 1: Synthesis of 1-Bromo-2-(3-
methoxypropoxy)benzene
This step utilizes a standard Williamson ether synthesis. The use of potassium carbonate (

) in a polar aprotic solvent (DMF or Acetonitrile) ensures complete deprotonation of the phenol
without promoting elimination side reactions on the alkyl halide.

Reagents & Stoichiometry:
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Reagent Equiv.[3][4][5][6] Role

2-Bromophenol 1.0 Limiting Reagent

1-Bromo-3-methoxypropane 1.2 Electrophile (Alkylating agent)

Potassium Carbonate (

)
2.0 Base

DMF (Dimethylformamide) N/A Solvent (0.5 M conc.)

Potassium Iodide (KI) 0.1 Catalyst (Finkelstein)

Protocol:

Setup: Charge a dry round-bottom flask with 2-bromophenol (1.0 equiv), anhydrous

(2.0 equiv), and KI (0.1 equiv) in DMF.

Addition: Add 1-bromo-3-methoxypropane (1.2 equiv) dropwise at room temperature.

Reaction: Heat the mixture to 60–80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or

HPLC. The limiting reagent (phenol) should be consumed.

Workup: Cool to room temperature. Dilute with water (3x reaction volume) and extract with

Ethyl Acetate or MTBE.

Wash: Wash the organic layer with 1M NaOH (to remove unreacted phenol), water, and

brine.

Drying: Dry over anhydrous

, filter, and concentrate in vacuo.

Purification: The crude oil is typically

pure and can be used directly. If necessary, purify via short-path distillation or silica gel
chromatography.
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Stage 2: Synthesis of 2-(3-
Methoxypropoxy)phenylboronic Acid
This is the critical step. The ortho-alkoxy group provides a directing effect (coordination to Li)

which can stabilize the lithiated intermediate, but strict temperature control is required to

prevent "benzyne" formation or scrambling.

Reagents & Stoichiometry:

Reagent Equiv.[3][4][5][6] Role

Aryl Bromide (Stage 1 Product) 1.0 Substrate

n-Butyllithium (2.5M in

Hexanes)
1.1 Lithiating Agent

Triisopropyl Borate (

)
1.2–1.5 Boron Source

THF (Anhydrous) N/A Solvent (0.2 M conc.)

HCl (2M) Excess Hydrolysis Agent

Protocol:

Inert Atmosphere: Flame-dry a 3-neck flask and purge with Argon/Nitrogen. Add the Aryl

Bromide (1.0 equiv) and anhydrous THF.

Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Ensure the internal

temperature is stable.

Lithiation: Add n-BuLi (1.1 equiv) dropwise via syringe pump over 30 minutes. Crucial:

Maintain internal temperature below -70°C.

Mechanistic Note: The bromine-lithium exchange is extremely fast.[4] Stir at -78°C for 45–

60 minutes to ensure complete conversion to the Aryl-Lithium species.

Borate Trapping: Add Triisopropyl borate (1.2 equiv) dropwise at -78°C.
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Why

? It is less sensitive to moisture than trimethyl borate and reduces the risk of double-
addition.

Warming: Allow the mixture to warm slowly to room temperature over 2–3 hours. The

solution will likely become a slurry.

Hydrolysis: Quench the reaction with 2M HCl (aqueous) until pH < 2. Stir vigorously for 1

hour to hydrolyze the boronate ester to the free boronic acid.

Isolation: Extract with Ethyl Acetate. The product often has amphiphilic properties; salting out

the aqueous layer with NaCl may improve recovery.

Purification: Recrystallize from Acetonitrile/Water or Hexane/EtOAc.

Mechanistic Pathway & Process Logic
The following diagram illustrates the transformation logic, highlighting the critical intermediate

stabilization by the ether oxygen.
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Li-Halogen Exchange
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n-BuLi Lithiated Intermediate
(Stabilized by O-Li coord)

-BuBr Borate Complex
(Ate-Complex)

+ B(OiPr)3 Target Boronic Acid+ H3O+ (Hydrolysis)
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Figure 2: Reaction pathway detailing the sequential lithiation and electrophilic trapping.

Key Troubleshooting Points
Deboronation:Ortho-alkoxy boronic acids are prone to protodeboronation (loss of the boron

group) under prolonged acidic heating. Perform hydrolysis at ambient temperature.

Wurtz Coupling: If the n-BuLi addition is too fast or the temperature rises above -60°C during

addition, butyl-aryl coupling may occur.

Stoichiometry: Use a slight excess of borate. If the borate is limiting, the formed Aryl-

Boronate can react with another equivalent of Aryl-Li to form a borinic acid (Ar-B(OH)-Ar)
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impurity.

Analytical Characterization (Expected Data)
NMR (400 MHz, DMSO-d6):

7.8–7.9 (s, 2H,

),

7.5 (dd, 1H, Ar-H ortho to B),

7.3 (m, 1H, Ar-H),

6.9–7.0 (m, 2H, Ar-H),

4.0 (t, 2H,

),

3.4 (t, 2H,

),

3.2 (s, 3H,

),

1.9 (quint, 2H,

).

Mass Spectrometry (ESI-):

Boronic acids often do not ionize well or form trimers (boroxines) in the source. Look for

or the esterified adduct if methanol is used as solvent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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